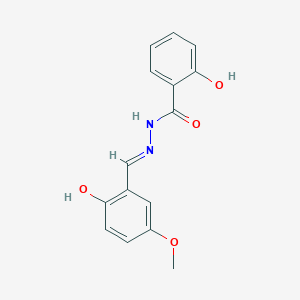
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism
Mode of Action
If it indeed targets α-glucosidase, it likely binds to the enzyme and inhibits its activity, preventing the breakdown of complex carbohydrates into glucose . This could potentially lead to a decrease in postprandial hyperglycemia.
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase . This inhibition could disrupt the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and a potential decrease in blood glucose levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the biological environment, including the presence of other proteins, the state of the target cells, and individual patient factors.
生物活性
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and benzohydrazide. The reaction is carried out in an alcoholic medium, often with acetic acid as a catalyst, resulting in good yields of the desired product. The structure of the compound has been confirmed through various spectroscopic techniques including NMR and X-ray crystallography, revealing an E configuration about the azomethine C=N double bond and stabilization through intramolecular hydrogen bonding .
Antioxidant Activity
Hydrazones, including this compound, have demonstrated significant antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH radical scavenging and ABTS assays. These compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
Research indicates that benzohydrazides exhibit substantial antimicrobial properties against a variety of pathogens. For instance, derivatives of benzohydrazides have shown minimum inhibitory concentrations (MICs) in the range of 0.48 to 7.81 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Specific studies on this compound have indicated promising antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Studies report that this compound exhibits cytotoxicity with IC50 values indicating effective inhibition of cell growth in various cancer types, including breast and liver cancer . The mechanism of action is believed to involve induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Case Studies and Research Findings
- Urease Inhibition : A study evaluated the urease inhibitory activity of synthesized hydrazone derivatives, including those similar to this compound. The results indicated that these compounds possess significant urease inhibition potential with IC50 values ranging from 13.33 to 251.74 µM .
- Antiproliferative Potential : In vitro studies demonstrated that hydrazone derivatives exhibited selective toxicity towards cancer cells compared to normal cells. For example, specific derivatives showed IC50 values as low as 0.77 µM against glioblastoma cell lines, highlighting their potential in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of hydrazone derivatives revealed that substituents on the benzene rings significantly influence their biological activities. For instance, hydroxyl and methoxy groups at specific positions enhance antioxidant and anticancer activities .
属性
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJLWCLQWGNOQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














